5-Bromo-4-Methyl-2-Nitropyridine

Catalog No.
S988607
CAS No.
1225278-70-5
M.F
C6H5BrN2O2
M. Wt
217.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4-Methyl-2-Nitropyridine

CAS Number

1225278-70-5

Product Name

5-Bromo-4-Methyl-2-Nitropyridine

IUPAC Name

5-bromo-4-methyl-2-nitropyridine

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

InChI

InChI=1S/C6H5BrN2O2/c1-4-2-6(9(10)11)8-3-5(4)7/h2-3H,1H3

InChI Key

OZAONQSRAXEGMW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1Br)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NC=C1Br)[N+](=O)[O-]

5-Bromo-4-Methyl-2-Nitropyridine is a chemical compound with the molecular formula C₆H₅BrN₂O₂. It features a pyridine ring that is substituted at the 5-position with a bromo group, at the 4-position with a methyl group, and at the 2-position with a nitro group. This unique arrangement contributes to its chemical reactivity and potential applications in various fields, particularly in pharmaceuticals and organic synthesis .

Due to its functional groups. Notably, it can undergo:

  • Nitration: The compound can be nitrated further to introduce additional nitro groups.
  • Suzuki–Miyaura Coupling: This reaction is significant for forming carbon-carbon bonds, making it valuable in synthesizing complex organic molecules .
  • Oxidation Reactions: It can be oxidized to form different derivatives, which may have distinct biological activities.

Several methods exist for synthesizing 5-Bromo-4-Methyl-2-Nitropyridine:

  • Nitration of Pyridine N-Oxide: This involves treating pyridine N-oxide with concentrated nitric and sulfuric acids to yield 4-nitropyridine N-oxide, followed by bromination.
  • Bromination of 2-Aminopyridine: Conducted in acetonitrile at low temperatures (0-5 °C), this method allows for selective substitution at the desired positions on the pyridine ring .
  • Oxidative Methods: Utilizing hydrogen peroxide for oxidation of amine precursors has been reported, which can yield 5-Bromo-4-Methyl-2-Nitropyridine with good efficiency .

5-Bromo-4-Methyl-2-Nitropyridine has diverse applications:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing various pharmaceutical agents, particularly those targeting specific kinases.
  • Organic Synthesis: The compound is used as a building block in constructing more complex organic molecules through coupling reactions .

Studies have indicated that 5-Bromo-4-Methyl-2-Nitropyridine interacts with biological systems through various mechanisms:

  • Enzyme Inhibition: It has been noted for inhibiting certain cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Toxicological Studies: Research has shown that exposure can lead to serious health concerns such as oxidative stress and cellular damage due to its reactive nature .

Several compounds share structural similarities with 5-Bromo-4-Methyl-2-Nitropyridine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Bromo-3-methyl-5-nitropyridine23132-21-00.83
2-Bromo-5-methyl-4-nitropyridine66092-62-40.82
2-Bromo-6-methyl-5-nitropyridine22282-96-80.80
4-Methyl-5-nitropyridin-2-amine21901-40-60.83
2-Amino-5-bromo-4-methyl-3-nitropyridineNot AvailableSimilar properties but distinct structure

These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the uniqueness of 5-Bromo-4-Methyl-2-Nitropyridine within this class of compounds .

Nitration Pathways for Pyridine Derivatives

The nitration of pyridine derivatives represents a fundamental transformation in heterocyclic chemistry, requiring specialized approaches due to the electron-deficient nature of the pyridine ring [1]. The synthesis of 5-bromo-4-methyl-2-nitropyridine relies heavily on efficient nitration methodologies that can overcome the inherent challenges associated with electrophilic attack on pyridine systems [2].

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution on pyridine derivatives proceeds through a distinct mechanistic pathway compared to benzene systems [1] [2]. The electronegativity of nitrogen significantly deactivates the aromatic ring toward electrophilic attack, requiring more aggressive reaction conditions and specialized reagent systems [3].

The nitration of 4-methylpyridine derivatives typically employs mixed acid systems consisting of concentrated nitric acid and sulfuric acid [4] [5]. Research has demonstrated that the reaction proceeds via formation of the nitronium ion (NO₂⁺) as the active electrophile [2]. The mechanism involves initial coordination of the pyridine nitrogen with sulfuric acid, followed by electrophilic attack at the 2-position, which is favored due to reduced steric hindrance compared to the 3- and 5-positions [6].

Temperature control emerges as a critical parameter in these transformations [5] [7]. Studies have shown that nitration reactions conducted at temperatures between 0°C and 15°C provide optimal yields while minimizing decomposition pathways [4]. The exothermic nature of nitration requires precise temperature management, with cooling systems employing mixed acid compositions to prevent thermal runaway [5].

The regioselectivity of nitration on 4-methylpyridine substrates demonstrates preference for the 2-position over the 6-position due to steric interactions with the methyl substituent [4] [6]. Computational studies using density functional theory have revealed that the activation energy for 2-nitration is approximately 3-5 kilocalories per mole lower than for 6-nitration [2].

Nitration ConditionsTemperature RangeYield (%)RegioselectivityReaction Time
HNO₃/H₂SO₄ (1:2)0-15°C68-852-position preferred3-6 hours
HNO₃/H₂SO₄ (1:3)5-20°C75-902-position selective4-8 hours
Fuming HNO₃/H₂SO₄-10-5°C80-952-position exclusive2-4 hours

Radical-Mediated Nitration Approaches

Radical-mediated nitration pathways offer alternative strategies for introducing nitro groups into pyridine derivatives under milder conditions [8] [9]. These approaches utilize dinitrogen pentoxide (N₂O₅) in combination with sulfur dioxide to generate reactive intermediates that can functionalize electron-deficient aromatics [8].

The mechanism involves initial formation of N-nitropyridinium species through reaction of pyridine with dinitrogen pentoxide [8] [10]. Subsequent rearrangement via either intramolecular migration or sigmatropic shift delivers the nitro group to the 3-position of the pyridine ring [8]. This methodology has proven particularly effective for substrates bearing electron-withdrawing substituents.

Research utilizing labeled substrates and kinetic isotope effect studies has provided evidence for both concerted and stepwise pathways depending on reaction conditions [8]. The sigmatropic rearrangement mechanism predominates at elevated temperatures (80-120°C), while the ionic pathway becomes favorable under acidic conditions at lower temperatures [8].

Recent developments in radical nitration have incorporated photochemical activation and metal-catalyzed processes [9]. These methods enable nitration under ambient conditions while maintaining high regioselectivity. Flow chemistry applications have demonstrated improved safety profiles and scalability for radical nitration processes [7] [11].

Halogenation Techniques for Bromine Incorporation

The introduction of bromine substituents into pyridine derivatives requires specialized halogenation methodologies that address the challenges posed by the electron-deficient aromatic system [12] [13] [14]. Multiple synthetic strategies have been developed to achieve efficient bromination while controlling regioselectivity.

Direct bromination using molecular bromine in the presence of Lewis acids represents the most straightforward approach [12] [15]. The reaction typically employs bromine in combination with aluminum chloride or iron(III) chloride catalysts to enhance electrophilicity [12]. Temperature control between 25°C and 130°C proves critical for optimizing yields while minimizing over-bromination [14].

N-bromosuccinimide (NBS) serves as an alternative brominating agent, particularly effective in polar aprotic solvents such as acetonitrile [13] [16]. This methodology demonstrates superior functional group tolerance and provides cleaner reaction profiles compared to molecular bromine systems [13]. Reaction temperatures of 80-120°C typically afford optimal results with residence times of 2-4 hours [16].

Pyridine hydrobromide perbromide (PyHBr·Br₂) has emerged as a highly effective brominating reagent for activated aromatic systems [17]. Research has demonstrated that this reagent system provides excellent yields (66-90%) under mild conditions, with optimal performance at 90°C [17]. The mechanism involves formation of a bromine-pyridine complex that serves as the active brominating species [17].

Bromination MethodReagent SystemTemperature (°C)Yield (%)Selectivity
Br₂/AlCl₃Molecular bromine25-13060-853,5-positions
NBS/CH₃CNN-bromosuccinimide80-12070-95Variable
PyHBr·Br₂Pyridine perbromide9066-90α-position

Metal-catalyzed bromination approaches have gained prominence due to their enhanced selectivity and milder reaction conditions [18] [19]. Palladium-catalyzed systems enable site-selective bromination through ligand control and directing group strategies [18]. These methodologies demonstrate excellent functional group compatibility and can be applied to complex substrates containing sensitive functionality [19].

Regioselective Functionalization Challenges

The regioselective functionalization of pyridine derivatives presents significant synthetic challenges due to the unique electronic properties of the heterocyclic system [20] [21] [22]. The electron-withdrawing nature of the pyridine nitrogen creates distinct reactivity patterns that differ substantially from benzene derivatives [21].

Traditional electrophilic aromatic substitution reactions on pyridine typically favor the 3- and 5-positions due to the destabilizing effect of placing positive charge adjacent to the electron-deficient nitrogen [3] [23]. However, achieving selective mono-functionalization at specific positions requires careful optimization of reaction conditions and reagent selection [20].

Recent advances in regioselective pyridine functionalization have focused on temporary activation strategies [22] [24]. The Zincke imine methodology involves ring-opening of pyridinium salts followed by selective functionalization and subsequent ring-closure [13] [24]. This approach enables access to 3-substituted pyridines with high regioselectivity under mild conditions [24].

Computational studies using density functional theory have provided insights into the factors controlling regioselectivity in pyridine functionalization reactions [2] [22]. Fukui function analysis reveals that the 3-position exhibits the highest nucleophilic character in electron-rich intermediates, explaining the observed selectivity in umpolung strategies [22].

The challenge of achieving 5-bromination in the presence of existing 4-methyl and 2-nitro substituents requires careful consideration of electronic and steric effects [25]. The methyl group provides modest activation toward electrophilic substitution, while the nitro group strongly deactivates the ring [21]. This electronic mismatch necessitates specialized conditions and reagent systems.

Substituent PatternElectronic EffectPreferred PositionSynthetic Strategy
2-NitroStrongly deactivating5-positionSelective bromination
4-MethylWeakly activating3,5-positionsOrtho/para directing
CombinedNet deactivation5-positionSequential approach

Catalytic Systems and Reaction Condition Optimization

The optimization of catalytic systems for pyridine functionalization requires systematic evaluation of multiple parameters including catalyst loading, ligand selection, temperature profiles, and solvent effects [26] [18] [7]. Modern approaches emphasize the development of mild, selective, and scalable methodologies.

Palladium-catalyzed systems have demonstrated exceptional versatility in pyridine C-H activation reactions [18] [19] [27]. Ligand design plays a crucial role in controlling both reactivity and selectivity, with pyridine-based ligands showing particular effectiveness [19]. Research has shown that polymer-supported pyridine ligands can provide enhanced selectivity while enabling catalyst recovery and reuse [19].

Temperature optimization studies reveal complex relationships between reaction temperature, yield, and selectivity [7] [11]. For nitration reactions, temperatures below 15°C prevent decomposition while maintaining reasonable reaction rates [7]. Bromination reactions typically require elevated temperatures (80-120°C) to achieve acceptable conversion rates [11].

Flow chemistry applications have revolutionized the optimization of pyridine functionalization reactions [7] [11]. Microreactor technology enables precise control of reaction parameters while providing enhanced safety profiles for hazardous transformations [7]. Residence time optimization in flow systems has demonstrated significant improvements in space-time yields compared to batch processes [11].

Solvent selection emerges as a critical parameter in optimization studies [26] [7]. Polar aprotic solvents such as acetonitrile and dichloromethane generally provide superior results for bromination reactions [13] [26]. Acidic media including sulfuric acid and acetic acid prove essential for nitration processes [4] [7].

Optimization ParameterOptimal RangeImpact on YieldImpact on Selectivity
Temperature Control5-15°C (nitration), 90°C (bromination)CriticalHigh
Catalyst Loading5-15 mol%ModerateModerate
Reagent Stoichiometry1.1-3.0 equivalentsHighModerate
Reaction Time3-8 hoursModerateLow

The development of one-pot sequential processes represents an advanced optimization strategy for multi-step syntheses [28] [7]. These approaches minimize handling of intermediates while reducing overall process complexity and waste generation [28]. Research has demonstrated successful one-pot conversion of starting pyridines to complex multi-substituted products with overall yields exceeding 70% [28].

The solubility characteristics of 5-Bromo-4-Methyl-2-Nitropyridine are significantly influenced by its molecular structure, which contains both hydrophobic and polar functional groups. The compound demonstrates complete insolubility in water, which is attributed to the predominance of hydrophobic interactions from the bromine atom and methyl group over the polar nitro functionality [1] .
The compound exhibits excellent solubility in polar aprotic solvents, particularly dimethylformamide and dimethyl sulfoxide [3] [4]. These solvents effectively solvate the nitro group through dipole-dipole interactions while accommodating the aromatic ring system. Methanol represents another suitable solvent, as documented for related brominated nitropyridine derivatives [4] [5]. The moderate polarity of methanol allows for effective dissolution while maintaining chemical stability of the compound.

The calculated logarithmic partition coefficient (LogP) of 2.1 indicates moderate lipophilicity [6], suggesting balanced solubility characteristics between aqueous and organic phases. This value places the compound in an intermediate range that is favorable for various synthetic applications and potential biological interactions.

Chloroform and dichloromethane have been reported as effective solvents for similar brominated nitropyridine structures [7]. These halogenated solvents provide excellent dissolution properties due to their ability to form favorable interactions with the bromine substituent through halogen bonding effects [8].

The solubility behavior is further influenced by temperature, with increased dissolution observed at elevated temperatures across all compatible organic solvents. Storage in dimethylformamide at room temperature has been documented as suitable for maintaining compound integrity during synthetic procedures [9].

Thermal Stability and Decomposition Pathways

Thermal stability analysis of 5-Bromo-4-Methyl-2-Nitropyridine reveals complex decomposition behavior characteristic of nitro-substituted aromatic compounds. While specific thermal analysis data for this exact compound is limited, extensive research on related brominated nitropyridine derivatives provides valuable insights into the expected thermal behavior [10] [11] [12].

Thermal Stability Profile: The compound exhibits stability under normal storage conditions at room temperature . However, decomposition is anticipated to commence at temperatures exceeding 150°C, based on thermal analysis of structurally similar compounds [10] . The presence of the nitro group significantly influences thermal behavior, as nitro compounds generally demonstrate lower thermal stability compared to their non-nitrated analogs [10].

Primary Decomposition Pathways: The thermal decomposition of 5-Bromo-4-Methyl-2-Nitropyridine is expected to proceed through two primary mechanistic pathways based on computational and experimental studies of related compounds [10]:

  • Carbon-Nitro Bond Cleavage: The most thermodynamically favorable pathway involves homolytic cleavage of the C-NO₂ bond, with an estimated activation barrier of approximately 280 kJ/mol [10]. This process leads to the formation of nitrogen dioxide (NO₂) radicals and the corresponding aromatic radical.

  • Nitro-Nitrite Isomerization: A competing pathway involves rearrangement of the nitro group to form nitrite intermediates, proceeding with a lower activation barrier of approximately 240 kJ/mol [10]. This pathway dominates at lower temperatures but becomes less significant at higher thermal stress conditions.

Decomposition Products: Thermal degradation generates several volatile products including nitrogen oxides (NOₓ), hydrogen bromide (HBr), and various brominated organic fragments [14] [12]. The release of hydrogen bromide is particularly significant, as this corrosive gas represents a major safety concern during thermal processing [12] [15].

Kinetic Considerations: The decomposition follows pseudo-zero-order kinetics under isothermal conditions, with rate constants increasing exponentially with temperature according to Arrhenius behavior [16]. The presence of both bromine and nitro substituents creates a synergistic effect that reduces overall thermal stability compared to compounds containing only one of these functional groups [11] [17].

Safety Implications: Due to the formation of toxic decomposition products, thermal processing requires adequate ventilation and appropriate safety protocols [12] [15]. The compound should be stored below 150°C to prevent unwanted decomposition reactions [18] .

Acid-Base Characteristics and Protonation Sites

The acid-base properties of 5-Bromo-4-Methyl-2-Nitropyridine are governed by the electronic effects of its substituents and the inherent basicity of the pyridine nitrogen atom. The compound exhibits weak basic character, significantly attenuated by the electron-withdrawing effects of both the nitro and bromine substituents [5] [19].

Predicted pKa Value: Computational analysis indicates a predicted pKa value of -2.59 ± 0.18 [5], placing the compound in the category of very weak bases. This extremely low pKa reflects the substantial electron withdrawal by the nitro group at the 2-position, which dramatically reduces the electron density on the pyridine nitrogen [20].

Protonation Site: The primary protonation site is the pyridine nitrogen atom, consistent with the general behavior of pyridine derivatives [19]. However, the proximity of the nitro group at the 2-position creates significant steric and electronic hindrance to protonation, resulting in the observed low basicity [21].

Electronic Effects: The nitro group exerts a powerful electron-withdrawing inductive effect that decreases the nucleophilicity of the pyridine nitrogen [21]. This effect is further enhanced by resonance interactions that delocalize electron density away from the nitrogen center. The bromine substituent at the 5-position provides additional electron withdrawal through inductive effects, though to a lesser extent than the nitro group [22].

Comparison with Related Compounds: For reference, unsubstituted pyridine has a pKa of 5.25, while 2-nitropyridine exhibits a pKa of approximately -0.3 [19]. The presence of both nitro and bromine substituents in 5-Bromo-4-Methyl-2-Nitropyridine results in even greater basicity suppression compared to 2-nitropyridine alone.

Practical Implications: The extremely low basicity means the compound will exist predominantly in its neutral form under normal pH conditions [20]. Protonation would require highly acidic conditions (pH < -2), making such interactions unlikely under typical synthetic or biological conditions [19].

Solvent Effects: The acid-base behavior may vary significantly depending on the solvent system, with polar protic solvents potentially stabilizing any protonated forms through hydrogen bonding interactions [23]. However, the fundamental electronic properties ensure that basic character remains minimal across different media.

Nonlinear Optical Properties and Polarizability

The nonlinear optical (NLO) properties of 5-Bromo-4-Methyl-2-Nitropyridine arise from the asymmetric electron distribution created by its substitution pattern and the presence of electron-donating and electron-withdrawing groups. Nitropyridine derivatives have demonstrated significant potential for nonlinear optical applications due to their favorable electronic structure and hyperpolarizability characteristics [25] .

Polarizability Analysis: The molecular polarizability of 5-Bromo-4-Methyl-2-Nitropyridine is influenced by the extended π-electron system of the pyridine ring and the polarizable bromine atom [27] [28]. Based on computational studies of related compounds, the static polarizability is estimated to be approximately 20-25 × 10⁻²⁴ esu, comparable to other halogenated nitropyridine derivatives [28] [21].

First Hyperpolarizability: The first-order hyperpolarizability (β) represents a crucial parameter for second-order NLO applications. Studies on related nitropyridine compounds indicate β values ranging from 4-12 times greater than urea, a standard reference material [29] [21]. The presence of the electron-withdrawing nitro group enhances charge transfer characteristics, which directly correlates with increased hyperpolarizability [8] [30].

Electronic Structure Contributions: The NLO response primarily originates from intramolecular charge transfer between the electron-rich pyridine nitrogen and the electron-deficient nitro group . This charge transfer is facilitated by the conjugated π-system and is enhanced by the asymmetric substitution pattern. The bromine atom contributes additional polarizability through its large electron cloud [27].

Structural Factors: The positioning of substituents significantly affects the NLO properties. The nitro group at the 2-position creates an optimal electronic configuration for charge transfer, while the methyl group at the 4-position provides structural stability without significantly disrupting the electronic properties [31]. The bromine substituent at the 5-position enhances molecular polarizability and contributes to the overall hyperpolarizability [8].

Frequency-Dependent Behavior: The hyperpolarizability exhibits strong frequency dependence, with resonance enhancement occurring when the incident photon energy approaches electronic transition energies . The absorption spectrum of nitropyridine derivatives typically shows bands in the UV region (250-300 nm), which influences the dispersion behavior of the NLO response [32].

Comparison with Standard Materials: Computational studies suggest that the first hyperpolarizability of 5-Bromo-4-Methyl-2-Nitropyridine may exceed that of standard NLO materials such as para-nitroaniline [30]. The combination of electron-withdrawing groups (nitro and bromine) with the electron-rich pyridine system creates favorable conditions for large NLO responses [21].

Practical Applications: The predicted NLO properties make this compound potentially suitable for applications in frequency doubling, electro-optic modulation, and optical switching devices [31]. However, practical implementation would require crystal engineering to achieve non-centrosymmetric packing arrangements necessary for bulk NLO effects [33].

XLogP3

2.1

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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